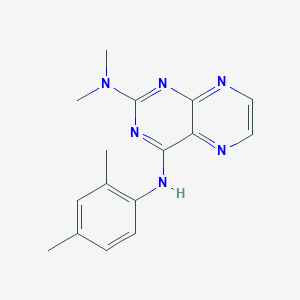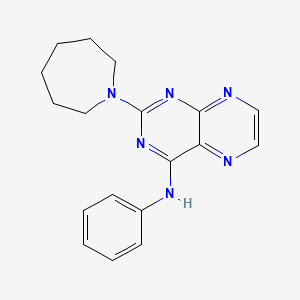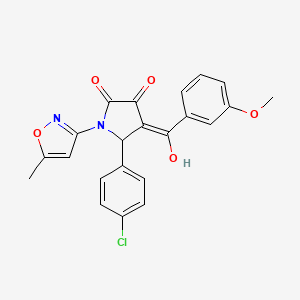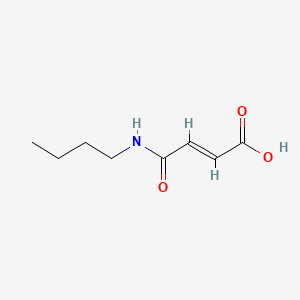![molecular formula C17H12FNO3S B6421362 5-(2-fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide CAS No. 904371-37-5](/img/structure/B6421362.png)
5-(2-fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide (hereafter referred to as 5-Fluorophenyl-N-thiophene-2-carboxamide or 5-F-N-TFC) is an organic compound that was first synthesized in the early 2000s. This compound has a wide range of applications in scientific research, including biochemical and physiological studies. In
Aplicaciones Científicas De Investigación
5-F-N-TFC has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as an inhibitor of the enzyme thymidylate synthase (TS), which is involved in the synthesis of the nucleotide thymidine. In addition, 5-F-N-TFC has been used as an inhibitor of the enzyme glutathione S-transferase (GST), which is involved in the detoxification of xenobiotics.
Mecanismo De Acción
The mechanism of action of 5-F-N-TFC is not well understood. However, it is believed that the compound binds to the active site of the enzyme, blocking the enzyme’s activity. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F-N-TFC are largely unknown. However, it has been shown to inhibit the activity of AChE, TS, and GST in vitro. In addition, it has been shown to inhibit the growth of certain bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-F-N-TFC has several advantages for lab experiments. It is relatively easy to synthesize, and it has a high degree of specificity for its target enzymes. In addition, it is relatively inexpensive compared to other compounds used for similar purposes. However, there are some limitations to its use in lab experiments. It is not very stable and can degrade over time, making it difficult to use for long-term experiments. In addition, it is not soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for 5-F-N-TFC. One potential direction is to explore the compound’s potential as an anti-cancer agent. This could be done by testing the compound’s ability to inhibit the growth of cancer cells in vitro. Another potential direction is to explore the compound’s potential as a drug delivery system. This could be done by testing the compound’s ability to transport drugs to specific tissues or cells in the body. Finally, another potential direction is to explore the compound’s potential as an enzyme inhibitor for other enzymes, such as proteases or kinases. This could be done by testing the compound’s ability to inhibit the activity of these enzymes in vitro.
Métodos De Síntesis
The synthesis of 5-F-N-TFC is a multi-step process. The first step involves the synthesis of 2-fluorophenyl-2-thiophenecarboxylic acid (FTCA) from 2-fluorophenylacetic acid and 2-thiophenecarboxylic acid. The FTCA is then reacted with 2-oxo-2-thiophenecarboxylic acid in a condensation reaction to form 5-F-N-TFC. This reaction is catalyzed by NaOH and is typically carried out at a temperature of 80-100°C.
Propiedades
IUPAC Name |
5-(2-fluorophenyl)-N-(2-oxo-2-thiophen-2-ylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3S/c18-12-5-2-1-4-11(12)14-7-8-15(22-14)17(21)19-10-13(20)16-6-3-9-23-16/h1-9H,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGYBWFLTAMUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NCC(=O)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluorophenyl)-N-[2-oxo-2-(thiophen-2-yl)ethyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-[(pyridin-3-yl)carbamoyl]propanoic acid](/img/structure/B6421290.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6421292.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6421297.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6421298.png)
![1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea](/img/structure/B6421302.png)
![1-(2-methoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea](/img/structure/B6421308.png)
![N-(2,4-difluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6421314.png)
![3-[2-(4-{3-[(1-ethynylcyclohexyl)oxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6421320.png)




![4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6421346.png)
